molecular formula C24H26O4 B12554839 4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) CAS No. 154256-09-4

4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)

Cat. No.: B12554839
CAS No.: 154256-09-4
M. Wt: 378.5 g/mol
InChI Key: QHXRLMHIDWGUIZ-UHFFFAOYSA-N
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Description

4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) typically involves the reaction of 2,5-dimethylphenol with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. One common method involves dissolving 2,3-dimethyl-2,3-bis(hydroxylamino)butane and 3-methoxy-4-hydroxybenzaldehyde in methanol . The reaction mixture is stirred at room temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) involves its interaction with molecular targets and pathways. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and electron transfer reactions, influencing various biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)
  • 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethoxyphenol)
  • 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dihydroxyphenol)

Uniqueness

4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

154256-09-4

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

4-[(4-hydroxy-2,5-dimethylphenyl)-(2-hydroxy-3-methoxyphenyl)methyl]-2,5-dimethylphenol

InChI

InChI=1S/C24H26O4/c1-13-11-20(25)15(3)9-18(13)23(17-7-6-8-22(28-5)24(17)27)19-10-16(4)21(26)12-14(19)2/h6-12,23,25-27H,1-5H3

InChI Key

QHXRLMHIDWGUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(C2=C(C(=CC=C2)OC)O)C3=C(C=C(C(=C3)C)O)C

Origin of Product

United States

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